molecular formula C11H14N2O2S B13088462 N-butyl-3-cyanobenzenesulfonamide CAS No. 1016493-25-6

N-butyl-3-cyanobenzenesulfonamide

Cat. No.: B13088462
CAS No.: 1016493-25-6
M. Wt: 238.31 g/mol
InChI Key: XARRNYQCHQJPMD-UHFFFAOYSA-N
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Description

N-butyl-3-cyanobenzenesulfonamide is an organic compound with the molecular formula C11H14N2O2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-cyanobenzenesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of efficient catalysts and reaction conditions is crucial for the economical production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-cyanobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound. These products can have different applications depending on their chemical properties.

Scientific Research Applications

N-butyl-3-cyanobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide, it may act as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-butyl-3-cyanobenzenesulfonamide include other sulfonamides such as:

Uniqueness

This compound is unique due to its specific structure, which includes a cyano group attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other sulfonamides. Its applications in various fields, including its use as a plasticizer and potential biological activities, further highlight its uniqueness.

Properties

CAS No.

1016493-25-6

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-butyl-3-cyanobenzenesulfonamide

InChI

InChI=1S/C11H14N2O2S/c1-2-3-7-13-16(14,15)11-6-4-5-10(8-11)9-12/h4-6,8,13H,2-3,7H2,1H3

InChI Key

XARRNYQCHQJPMD-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)C#N

Origin of Product

United States

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